An In-depth Technical Guide to E5090: A Novel Inhibitor of Interleukin-1 Generation
An In-depth Technical Guide to E5090: A Novel Inhibitor of Interleukin-1 Generation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of E5090, a potent and orally active inhibitor of Interleukin-1 (IL-1) generation. E5090 is a prodrug that is converted in vivo to its pharmacologically active deacetylated metabolite, DA-E5090. This document details the physicochemical properties of both compounds, outlines experimental protocols for their study, and visualizes their mechanism of action within the IL-1 signaling pathway.
Chemical Structure and Identification
E5090 and its active metabolite, DA-E5090, are complex organic molecules. Their precise chemical structures and identifiers are crucial for accurate research and development.
E5090
-
IUPAC Name: (Z)-3-(4-acetyloxy-5-ethyl-3-methoxynaphthalen-1-yl)-2-methylprop-2-enoic acid
-
CAS Number: 131420-91-2
-
Molecular Formula: C₁₉H₂₀O₅
-
SMILES: CC(OC1=C(OC)C=C(/C=C(C)/C(O)=O)C2=C1C(CC)=CC=C2)=O
DA-E5090 (Active Metabolite)
-
IUPAC Name: (Z)-3-(5-ethyl-4-hydroxy-3-methoxynaphthalen-1-yl)-2-methylprop-2-enoic acid
-
CAS Number: 131420-84-3
-
Molecular Formula: C₁₇H₁₈O₄
Physicochemical Properties
A thorough understanding of the physicochemical properties of E5090 and DA-E5090 is essential for formulation development, pharmacokinetic studies, and interpretation of biological data.
| Property | E5090 | DA-E5090 |
| Molecular Weight | 328.36 g/mol | 286.32 g/mol |
| Boiling Point | 487.2°C at 760 mmHg (Predicted) | Not available |
| Flash Point | 179.3°C (Predicted) | Not available |
| Density | 1.241 g/cm³ (Predicted) | Not available |
| LogP | 3.60 (Predicted) | Not available |
| Vapor Pressure | 2.64E-10 mmHg at 25°C (Predicted) | Not available |
| Refractive Index | 1.649 (Predicted) | Not available |
Biological Activity and Mechanism of Action
E5090 is a novel anti-inflammatory agent that functions as an orally active inhibitor of IL-1 generation.[1][2][3] Following oral administration, E5090 undergoes deacetylation to form its active metabolite, DA-E5090.[2]
The primary mechanism of action of DA-E5090 is the inhibition of the production of both IL-1α and IL-1β.[2] In vitro studies have demonstrated that DA-E5090 dose-dependently inhibits the generation of IL-1α and IL-1β in human monocytes stimulated with lipopolysaccharide (LPS).[2] This inhibition occurs at the transcriptional level, as evidenced by the suppression of IL-1α and IL-1β mRNA expression.[2]
The inhibition of IL-1 production by E5090 has been shown to have significant anti-inflammatory effects in various animal models. It has demonstrated efficacy in models of adjuvant arthritis, type II collagen-induced arthritis, and carrageenin-induced paw edema.[1] Notably, E5090 exhibits a steroid-like anti-inflammatory profile without causing thymic atrophy, a common side effect of corticosteroids.[1]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of DA-E5090 within the IL-1 signaling pathway.
Caption: Mechanism of DA-E5090 in inhibiting IL-1 production.
Experimental Protocols
The following are generalized protocols based on the available literature for the study of E5090 and DA-E5090. Researchers should adapt these methods based on their specific experimental needs and available resources.
In Vitro Inhibition of IL-1 Generation by Human Monocytes
This protocol is based on the methods described by Goto et al. (1991).[2]
Objective: To determine the inhibitory effect of DA-E5090 on the production of IL-1α and IL-1β by LPS-stimulated human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
DA-E5090
-
Dimethyl sulfoxide (DMSO)
-
Enzyme-linked immunosorbent assay (ELISA) kits for human IL-1α and IL-1β
-
96-well cell culture plates
Procedure:
-
Monocyte Isolation: Isolate PBMCs from healthy human donor blood by Ficoll-Paque density gradient centrifugation. Adhere the PBMCs to plastic culture dishes for 1-2 hours to enrich for monocytes. Wash away non-adherent cells.
-
Cell Culture: Resuspend the adherent monocytes in RPMI 1640 with 10% FBS and seed them in 96-well plates at a density of 1 x 10⁵ cells/well.
-
Compound Treatment: Prepare stock solutions of DA-E5090 in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). The final DMSO concentration should be kept below 0.1%.
-
Stimulation: Add the DA-E5090 dilutions to the monocyte cultures. After a pre-incubation period (e.g., 30 minutes), stimulate the cells with LPS (e.g., 1 µg/mL). Include appropriate controls (untreated cells, vehicle-treated cells, LPS-stimulated cells without DA-E5090).
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.
-
IL-1 Measurement: Quantify the levels of IL-1α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-1 production by DA-E5090 compared to the LPS-stimulated control. Determine the IC₅₀ value.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the anti-inflammatory properties of E5090.
Caption: A representative experimental workflow for E5090.
Conclusion
E5090 represents a promising class of anti-inflammatory agents with a distinct mechanism of action centered on the inhibition of IL-1 generation. Its oral activity and efficacy in preclinical models of inflammatory diseases suggest its potential as a therapeutic candidate. This technical guide provides a foundational understanding of E5090 and its active metabolite, DA-E5090, to support further research and development efforts in the field of inflammation and immunology. The detailed information on its chemical properties, biological activity, and experimental methodologies is intended to facilitate the work of scientists and researchers in this area.
References
- 1. Antiinflammatory properties of E5090, a novel orally active inhibitor of IL-1 generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel inhibitor of IL-1 generation, E5090: in vitro inhibitory effects on the generation of IL-1 by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
